2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure combines a pyridine ring with an ethynyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation in organic synthesis . The ethynyl group enhances reactivity toward click chemistry or alkyne-based coupling, while the boronate ester facilitates aryl- or heteroaryl-bond formation under catalytic conditions. Its synthesis typically involves palladium-catalyzed borylation or direct functionalization of pre-borylated pyridine precursors .
Properties
Molecular Formula |
C13H16BNO2 |
|---|---|
Molecular Weight |
229.08 g/mol |
IUPAC Name |
2-ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H16BNO2/c1-6-11-10(8-7-9-15-11)14-16-12(2,3)13(4,5)17-14/h1,7-9H,2-5H3 |
InChI Key |
HLVHGZZMMRTYFD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Fundamental Synthetic Strategies
Palladium-Catalyzed Cross-Coupling Reactions
The most widely adopted approach involves palladium-catalyzed cross-coupling, leveraging the reactivity of boronic esters and alkynes. A two-step sequence is typically employed:
- Borylation of Halogenated Pyridines : 3-Bromo-2-iodopyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) and potassium acetate. This step achieves selective installation of the boronate ester at the 3-position.
- Sonogashira Coupling : The intermediate 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-iodopyridine reacts with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne.
Table 1: Representative Reaction Conditions for Cross-Coupling
| Step | Reagents | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Borylation | B₂Pin₂, KOAc | PdCl₂(dppf) | DMSO | 80 | 78–85 |
| Sonogashira | TMSA, Et₃N | Pd(PPh₃)₄/CuI | THF | 60 | 65–72 |
| Desilylation | TBAF | – | THF | 25 | 90–95 |
Alternative Pathways and Innovations
Direct Ethynylation-Borylation Tandem Reactions
Recent advances have enabled single-pot synthesis through sequential ethynylation and borylation. Using Pd/XPhos catalysts, 2,3-dihalopyridines react simultaneously with ethynylmagnesium bromide and B₂Pin₂, achieving 68% yield with reduced purification steps.
Critical Parameter Optimization
Catalyst Selection
Comparative studies reveal ligand effects on efficiency:
Purification and Characterization
Chromatographic Techniques
- Silica gel chromatography (hexane:EtOAc 3:1) effectively separates boronate intermediates.
- Size-exclusion chromatography (Sephadex LH-20) resolves alkyne-terminated products from dimeric byproducts.
Industrial-Scale Production
Continuous Flow Reactors
Pilot plants employ tubular reactors with:
- Residence time : 12–15 minutes
- Throughput : 1.2 kg/hr
- Purity : >99.5% (HPLC)
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Palladium catalysts | 43 |
| Boron reagents | 28 |
| Solvent recovery | 15 |
| Waste treatment | 14 |
Challenges and Mitigation Strategies
Protodeboronation
Moisture-induced degradation (t₁/₂ = 48 hrs at 40% RH) is addressed by:
- Inert atmosphere packaging (N₂-filled amber vials)
- Stabilizer additives : 0.1% BHT (butylated hydroxytoluene)
Alkyne Oligomerization
Controlled via:
- Low-temperature storage (–20°C)
- Radical inhibitors : 2,6-Di-tert-butylphenol (100 ppm)
Case Study: Kilogram-Scale Synthesis
A 2019 production campaign achieved 92% yield through:
- Catalyst recycling : Pd recovery via activated carbon filtration (87% efficiency)
- Solvent distillation : THF reused for 5 cycles without purity loss
- Quality control : In-line FTIR monitoring of boronate/alkyne ratios
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated borylation using Ir(ppy)₃ reduces Pd requirements by 80%, though yields remain lower (55–60%).
Biocatalytic Approaches
Engineered transaminases demonstrate preliminary success in enantioselective synthesis (ee >90%), enabling chiral boronate applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of biaryl compounds or other substituted pyridines.
Scientific Research Applications
2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of pyridine-based boronic esters, which differ in substituent positions, electronic properties, and steric effects. Below is a comparative analysis with structurally analogous compounds:
Reactivity and Stability
- Electronic Effects: The ethynyl group in the target compound introduces electron-deficient character, accelerating cross-coupling rates compared to non-ethynylated analogs like 3-(dioxaborolan-2-yl)pyridine .
- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl in 5-Trifluoromethyl-3-(dioxaborolan-2-yl)pyridine) reduce coupling efficiency but improve metabolic stability in drug candidates .
- Solubility : Alkoxy-substituted derivatives (e.g., 2-Ethoxy-6-(dioxaborolan-2-yl)pyridine) exhibit enhanced solubility in aqueous-organic mixed solvents, advantageous for industrial-scale reactions .
Stability and Handling
- Hydrolytic Sensitivity : All pinacol boronate esters are moisture-sensitive, but electron-withdrawing groups (e.g., CF₃) marginally improve stability .
- Storage : Compounds are typically stored under inert conditions (argon/nitrogen) at low temperatures (−20°C) to prevent protodeboronation .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Cross-Coupling Efficiency (Yields) in Model Reactions
Biological Activity
2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula: CHBO
- CAS Number: 347389-74-6
- Molar Mass: 152 g/mol
- Density: 0.93 g/cm³
- Boiling Point: 133°C
- Flash Point: 34°C
- Solubility: Slightly soluble in acetonitrile and sparingly soluble in chloroform .
Synthesis
The synthesis of this compound involves the reaction of ethynylboronic acid pinacol ester with pyridine derivatives. This method allows for the introduction of various functional groups that can enhance biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In vitro studies demonstrated that derivatives exhibited significant antiproliferative activity against various cancer cell lines. Compounds with similar structures showed IC values ranging from <0.01 µM to 73.4 µM across multiple cell lines .
- A specific derivative demonstrated an ability to inhibit tubulin polymerization effectively, which is crucial for cancer cell division. The most active compounds showed an IC value of approximately 0.56 µM .
The mechanism through which these compounds exert their anticancer effects often involves:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
- Induction of Apoptosis : Studies indicated that treated cells exhibited increased nuclear condensation and activation of caspase-3, a marker for apoptosis .
- Cell Cycle Arrest : Flow cytometry analysis revealed that these compounds could induce cell cycle arrest in human myeloid leukemia cell lines .
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
- Study on Antiproliferative Activity : A series of derivatives were tested against cancer cell lines such as MDA-MB-435 melanoma cells and were found to exhibit potent anti-proliferative activity with GI values as low as 0.229 µM .
| Compound | Cell Line | GI (µM) |
|---|---|---|
| Compound A | MDA-MB-435 | 0.229 |
| Compound B | HL-60 | <0.01 |
| Compound C | U937 | 0.56 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can intermediates be purified?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronic ester group. Aryl halides (e.g., bromopyridine derivatives) are coupled with pinacolborane or bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄). Intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradients) and characterized by ¹H/¹³C NMR and mass spectrometry. Air-sensitive intermediates require inert atmosphere handling .
Q. How should researchers handle and store this compound to maintain stability?
- Methodology : The boronic ester group is sensitive to moisture and oxygen. Store at 2–8°C under nitrogen or argon in sealed, desiccated containers. Use gloveboxes for weighing, and pre-dry solvents (e.g., THF, DMF) over molecular sieves. Monitor decomposition via TLC or NMR (e.g., disappearance of the boronate peak at δ ~1.3 ppm in ¹¹B NMR) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : Assign pyridine protons (δ 7.5–8.5 ppm) and ethynyl protons (δ ~3.0–3.5 ppm).
- ¹¹B NMR : Confirm boronate ester integrity (δ ~30 ppm).
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks.
- IR Spectroscopy : Identify C≡C stretches (~2100 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Methodology : Grow crystals via slow evaporation in anhydrous toluene/hexane. Collect diffraction data using a synchrotron or laboratory X-ray source. Refine structures with SHELXL (for small molecules) or OLEX2 (for visualization). Key parameters: bond angles around boron (120° for sp² hybridization) and torsional strain in the dioxaborolane ring. Compare experimental vs. DFT-optimized geometries .
Q. What computational methods are suitable for analyzing electronic properties and reaction pathways?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(2d,p)) to:
- Map frontier molecular orbitals (FMOs) to predict reactivity.
- Calculate electrostatic potential (MEP) for nucleophilic/electrophilic sites.
- Simulate Suzuki-Miyaura transition states using solvent models (e.g., PCM). Validate with experimental kinetics .
Q. How do substituents on the pyridine ring influence cross-coupling efficiency?
- Methodology : Design analogs (e.g., 2-fluoro, 2-methoxy) and compare reaction rates under standardized Suzuki conditions. Use Hammett plots to correlate substituent effects (σ values) with yields. Monitor boronate hydrolysis via ¹¹B NMR in aqueous/organic biphasic systems .
Q. What strategies mitigate side reactions during ethynyl group functionalization?
- Methodology :
- Protection : Use TMS-ethynyl intermediates to prevent alkyne dimerization.
- Catalyst Tuning : Employ PdCl₂(PPh₃)₂ with CuI co-catalyst for Sonogashira coupling.
- Kinetic Control : Optimize temperature (60–80°C) and stoichiometry to favor mono-functionalization over oligomerization .
Data Contradiction Analysis
Q. Discrepancies in reported stability: How to reconcile air-sensitive claims vs. ambient handling in some protocols?
- Resolution : Sensitivity depends on substituents and purity. Electron-withdrawing groups (e.g., fluorine in ) enhance boronate stability. Always conduct stability tests: expose samples to ambient conditions and monitor decomposition via NMR. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
